1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one
Description
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Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S/c1-16-4-2-3-5-18(16)21-8-9-26(12-13-31-21)22(29)15-27-10-11-28(23(27)30)17-6-7-19(24)20(25)14-17/h2-7,14,21H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHJLYPGPNRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a difluorophenyl moiety, an imidazolidinone core, and a thiazepan ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays against several cancer cell lines. Results showed that modifications in the aryl substituents significantly influenced cytotoxic potency. Electron-withdrawing groups increased activity compared to electron-donating groups .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7s | HCT-116 | 6.90 |
| Doxorubicin | HCT-116 | 11.26 |
This table highlights the enhanced activity of derivatives containing electron-withdrawing groups compared to established chemotherapeutics like doxorubicin.
Antibacterial Activity
The compound's antibacterial properties were also investigated. It was found to exhibit moderate activity against various Gram-positive and Gram-negative bacteria.
- Antimicrobial Screening : The compound was screened against ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated variable potency patterns depending on the structural modifications made to the thiazepan and imidazolidinone moieties .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.
- Thiazepan Modifications : Alterations in the thiazepan structure can significantly affect both anticancer and antibacterial activities.
- Imidazolidinone Core : The imidazolidinone scaffold is essential for maintaining biological activity; modifications here may lead to loss of efficacy .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various analogs of thiazolidinones and evaluated their biological activities against cancer cell lines and bacterial strains. Compounds with similar structural motifs demonstrated promising results in inhibiting tumor growth and bacterial proliferation .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression.
- Antimicrobial Properties : The compound has demonstrated promising antibacterial and antifungal activities in vitro. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This makes it a candidate for development as a new class of antimicrobial agents.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It may inhibit specific cytokines involved in chronic inflammation, thereby reducing symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthetic Methodologies
The synthesis of 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one typically involves multi-step reactions:
- Starting Materials : The synthesis begins with readily available precursors such as 3,4-difluoroaniline and o-tolyl thiazepan derivatives.
-
Reactions : Key reactions include:
- Condensation Reactions : To form the imidazolidinone core.
- Functionalization : Introducing the difluorophenyl and thiazepan moieties through electrophilic aromatic substitution and nucleophilic addition.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Case Studies
Several studies have documented the biological efficacy of this compound:
- Study on Anticancer Mechanisms : A recent investigation focused on its effects on breast cancer cell lines, where it was found to induce apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for further development in oncology.
- Antimicrobial Evaluation : Another research project evaluated its antimicrobial activity against common pathogens like Staphylococcus aureus and Candida albicans. Results showed significant inhibition zones compared to standard antibiotics.
- Inflammatory Disease Model : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers in serum, indicating its potential therapeutic application in managing chronic inflammatory conditions.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Imidazolidinone core formation | Cyclocondensation | 65–75 | |
| Thiazepane coupling | Alkylation under N2 | 50–60 | |
| Final purification | Column chromatography (SiO2, EtOAc/hexane) | >95% purity |
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., fluorophenyl and thiazepane positions) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for fluorine .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry of the imidazolidinone core and thiazepane conformation .
Advanced: How should researchers design experiments to assess pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro Assays :
- In Vivo PK :
- Administer via IV/oral routes in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 24h.
- Non-compartmental analysis calculates AUC, Cmax, and half-life .
- Key Parameters :
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardize Assays :
- Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and normalize to positive controls (e.g., reference inhibitors) .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD) .
- Address Variability :
Q. Table 2: Biological Activity Comparison
| Assay Type | IC50 (nM) | Variability Source | Mitigation Strategy |
|---|---|---|---|
| Kinase Inhibition | 10–100 | Cell passage number | Use low-passage cells |
| Antimicrobial | 5–50 | Media composition | Standardize Mueller-Hinton broth |
Advanced: What in vivo models are appropriate for evaluating therapeutic efficacy?
Methodological Answer:
- Oncology :
- Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) in immunodeficient mice. Monitor tumor volume and survival post-treatment (50 mg/kg, oral) .
- CNS Disorders :
- Pharmacodynamic markers : Measure target protein modulation in brain homogenates via ELISA or Western blot .
- Safety :
Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking :
- Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .
- QSAR Modeling :
- Free Energy Perturbation (FEP) :
- Quantify ΔΔG for fluorine substitutions to optimize binding affinity .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry :
- Quality Control :
- Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
